Tautomeric Differentiation: Pyrimidin-2(1H)-one vs. 2-Aminopyrimidine Hinge-Binding Motif in 6-Azaindole Kinase Inhibitors
A key structural differentiator of CAS 1221153-86-1 is its pyrimidin-2(1H)-one moiety, which provides a distinct hydrogen-bond donor/acceptor pattern compared to the 2-aminopyrimidine group found in close analogs CAS 1221153-78-1 and CAS 1221153-82-7. The 2(1H)-pyrimidinone exists in tautomeric equilibrium with 2-hydroxypyrimidine, offering dual H-bond donor (N-H) and acceptor (C=O) functionality at the kinase hinge region. In contrast, 2-aminopyrimidine analogs present an H-bond donor (NH2) paired with a ring nitrogen acceptor. Literature on 6-azaindole kinase inhibitors demonstrates that this hinge-binding motif switch can alter kinase selectivity profiles by enabling or disabling critical interactions with the gatekeeper residue and hinge backbone [1]. This compound has not been directly tested in published kinase assays, and no quantitative IC50 or binding data is available for CAS 1221153-86-1 [2]. Class-level inference from the broader 6-azaindole kinase inhibitor literature suggests that pyrimidinone-containing analogs may exhibit distinct selectivity fingerprints compared to aminopyrimidine counterparts, but this remains unverified for the specific compound [3].
| Evidence Dimension | Hinge-binding hydrogen-bond donor/acceptor pattern |
|---|---|
| Target Compound Data | Pyrimidin-2(1H)-one: N-H donor + C=O acceptor (tautomeric with 2-OH pyrimidine); molecular weight 254.29; CLogP estimated ~1.5-2.0 (no experimental data available) |
| Comparator Or Baseline | 4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine (CAS 1221153-78-1): NH2 donor + ring N acceptor; molecular weight 253.30; CLogP estimated ~2.0-2.5 |
| Quantified Difference | No quantitative selectivity or potency data available for head-to-head comparison. Structural difference: pyrimidin-2(1H)-one (lactam) vs. 2-aminopyrimidine motif. |
| Conditions | Structural and cheminformatic comparison only; no comparative biochemical or cellular assay data published |
Why This Matters
The hinge-binding motif fundamentally determines kinase target engagement; procurement of the correct chemotype (pyrimidinone vs. aminopyrimidine) is essential for projects targeting specific kinase selectivity profiles, though the specific selectivity of this compound remains uncharacterized.
- [1] Mérour, J.-Y.; et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19(12), 19935-19979. Section 3: discussion of hinge-binding interactions of azaindole-based kinase inhibitors and the role of the heterocyclic substituent at the 3-position. View Source
- [2] Comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents (search date: 2026-05-03). No quantitative biological activity data (IC50, Ki, % inhibition) found for CAS 1221153-86-1. View Source
- [3] Nerviano Medical Sciences S.R.L. WO2014072220A1: The patent discloses generic Markush structures encompassing pyrimidinone-containing pyrrolopyridinones as RET kinase inhibitors, though specific compound 1221153-86-1 is not exemplified with biological data. View Source
